2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-amino-1-(3-phenylmethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C16H19NO2/c1-12(17)16(18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12,16,18H,11,17H2,1H3 |
InChI Key |
KUROJUPTEJDZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol CAS number and identifiers
[1]
Executive Summary
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol is a lipophilic, chiral amino alcohol derivative of the phenethylamine class. It serves as a pivotal intermediate in the synthesis of sympathomimetic drugs, most notably Metaraminol (a potent vasopressor). The presence of the benzyloxy group at the meta position acts as a robust protecting group for the phenolic hydroxyl, allowing for chemical manipulations of the propyl-amine side chain without compromising the aromatic core.
This compound is characterized by two stereogenic centers (C1 and C2), giving rise to four potential stereoisomers. In pharmaceutical applications, the specific diastereomeric configuration (often erythro) is critical for biological activity in the final API.
Chemical Identity & Identifiers
| Identifier | Value |
| Chemical Name | 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol |
| CAS Number (Base) | 1940-82-5 |
| CAS Number (HCl Salt) | 1940-75-6 |
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 2-amino-1-(3-phenylmethoxyphenyl)propan-1-ol |
| SMILES | CC(C(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)N |
| InChI Key | KUROJUPTEJDZJB-UHFFFAOYSA-N |
| Key Functional Groups | Primary Amine, Secondary Alcohol, Benzyl Ether |
Structural Analysis & Stereochemistry
The pharmacological potency of phenylethanolamines is heavily dictated by their stereochemistry.
-
Chiral Centers: C1 (hydroxyl bearing) and C2 (amine bearing).
-
Isomerism: The compound exists as two diastereomeric pairs: erythro (1R,2S / 1S,2R) and threo (1R,2R / 1S,2S).
-
Metaraminol Precursor: The biologically active form of Metaraminol is (1R,2S) (erythro). Therefore, synthetic routes for this intermediate often aim for the erythro configuration or require a resolution step.
Stereochemical Diagram (Graphviz)
The following diagram illustrates the relationship between the synthesis and the resulting stereoisomers.
Figure 1: Stereochemical divergence during the reduction of the ketone precursor. Selective reduction conditions are required to maximize the yield of the erythro diastereomer.
Synthetic Methodology
The synthesis of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol typically follows the "Nitrosite" or "Oximino" route, which is favored in industrial settings for its scalability compared to the nitro-aldol (Henry) reaction.
Core Protocol: The Oximino-Ketone Route
Objective: Synthesize the target amino alcohol from 1-[3-(benzyloxy)phenyl]propan-1-one.
Step 1: α-Nitrosation
-
Reagents: Butyl nitrite (or Sodium Nitrite/HCl), Acid catalyst.
-
Solvent: Diethyl ether or THF.
-
Mechanism: The propiophenone derivative undergoes acid-catalyzed enolization followed by electrophilic attack by the nitrosonium ion (NO⁺) to form the α-oximinoketone.
-
Causality: This step installs the nitrogen atom at the C2 position while maintaining the oxidation state necessary for subsequent reduction.
Step 2: Double Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄ (less effective for oximes) or Catalytic Hydrogenation (Pt/C).
-
Precaution: Standard Pd/C hydrogenation often causes debenzylation (cleavage of the benzyl ether). To retain the benzyloxy group (as required for this specific CAS), LiAlH₄ is the preferred choice, or PtO₂ (Adams' catalyst) which is less aggressive toward benzyl ethers than Pd.
-
Protocol:
-
Suspend LiAlH₄ (3.0 eq) in anhydrous THF under N₂.
-
Add the α-oximinoketone solution dropwise at 0°C to control the exotherm.
-
Reflux for 4-6 hours to ensure complete reduction of both the ketone and the oxime.
-
Quench (Fieser method) and extract.
-
Synthesis Pathway Diagram (Graphviz)
Figure 2: Synthetic workflow from the propiophenone precursor to the target amino alcohol, showing the optional deprotection step to Metaraminol.
Analytical Characterization
Validation of the compound requires confirming the integrity of the benzyl ether and the amino-alcohol core.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
δ 7.30-7.45 (m, 5H): Benzyl aromatic protons (confirms protection).
-
δ 6.80-7.20 (m, 4H): Phenylene protons (aromatic core).
-
δ 5.05 (s, 2H): Benzylic -O-CH₂- protons (singlet, diagnostic for benzyl ether).
-
δ 4.50 (d, 1H): C1-H (methine proton attached to OH). Coupling constant J helps distinguish erythro/threo (Erythro J ≈ 4 Hz; Threo J ≈ 7-9 Hz).
-
δ 3.20 (m, 1H): C2-H (methine proton attached to NH₂).
-
δ 0.95 (d, 3H): C3-H₃ (methyl doublet).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Molecular Ion [M+H]⁺: 258.15 m/z.
-
Fragmentation Pattern:
-
Loss of H₂O ([M+H-18]⁺).
-
Tropylium ion (m/z 91) indicative of the benzyl group.
-
HPLC Method (Purity & Chiral Separation)
-
Column: C18 (Reverse Phase) for chemical purity; Chiralpak AD-H or OD-H for enantiomeric separation.
-
Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.
-
Detection: UV at 210 nm and 254 nm.
Handling and Stability
-
Physical State: The free base is typically a viscous oil or low-melting solid; the HCl salt is a white crystalline solid.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Safety: Irritant. The benzyl ether is stable to basic and mild acidic conditions but sensitive to strong Lewis acids and hydrogenation catalysts.
References
-
Pharmaffiliates. (n.d.). 2-Amino-1-(3-(benzyloxy)phenyl)propan-1-ol.[1][2][3][4] Retrieved from
-
ChemicalBook. (n.d.). 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride Product Description. Retrieved from [4]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57459766, 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride. Retrieved from
-
Sigma-Aldrich. (n.d.). (R)-(+)-2-Amino-3-benzyloxy-1-propanol (Related Analog Reference). Retrieved from
Sources
- 1. 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride CAS#: 1940-75-6 [m.chemicalbook.com]
- 2. PubChemLite - 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride (C16H19NO2) [pubchemlite.lcsb.uni.lu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-{[3-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol [chemicalbook.com]
An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
Abstract
This technical guide provides a comprehensive exploration of the stereochemical intricacies of the chiral molecule 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol. As a compound with significant potential in synthetic chemistry and drug development, a thorough understanding of its stereoisomers is paramount. This document delves into the fundamental principles of chirality as they apply to this molecule, outlines strategies for stereoselective synthesis and diastereomeric separation, and details analytical techniques for the characterization of its distinct stereoisomers. By synthesizing theoretical knowledge with practical insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of this and related chiral compounds.
Introduction: The Significance of Chirality in Drug Development
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. The concept of chirality, or "handedness," where a molecule is non-superimposable on its mirror image, is of fundamental importance. These mirror-image isomers, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, even harmful. Therefore, the ability to selectively synthesize and analyze specific stereoisomers is a cornerstone of modern drug development.
This guide focuses on the stereochemistry and chirality of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol, a molecule possessing two chiral centers. This structural feature gives rise to four possible stereoisomers: two pairs of enantiomers which are diastereomers of each other. Understanding the unique properties and spatial arrangements of these stereoisomers is crucial for harnessing the full potential of this compound in various scientific applications.
Molecular Architecture: Unraveling the Stereoisomers of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
The structure of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol features two stereogenic centers at the C1 and C2 positions of the propan-1-ol backbone. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs of enantiomers are diastereomers to each other. The relative configuration of the hydroxyl and amino groups defines the diastereomeric relationship, which is designated by the prefixes erythro and threo.
-
Erythro isomers: The hydroxyl and amino groups are on the same side in a Fischer projection. This corresponds to a syn relationship. The two erythro enantiomers are (1R,2S) and (1S,2R).
-
Threo isomers: The hydroxyl and amino groups are on opposite sides in a Fischer projection. This corresponds to an anti relationship. The two threo enantiomers are (1R,2R) and (1S,2S).
The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, denoted as (R) or (S).
Diagram: Stereoisomers of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
Caption: Relationship between the four stereoisomers.
Stereoselective Synthesis: Crafting Specific Stereoisomers
The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry. Diastereoselective synthesis aims to control the formation of diastereomers, often by employing chiral auxiliaries or catalysts. A common strategy for synthesizing amino alcohols like the target molecule is through the reductive amination of a corresponding α-hydroxy ketone.
Diastereoselective Reductive Amination
A plausible synthetic route to erythro-2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol involves the reductive amination of 1-[3-(benzyloxy)phenyl]-1-hydroxypropan-2-one. The stereochemical outcome of the reduction is influenced by the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation over a palladium catalyst can exhibit diastereoselectivity.
Diagram: Diastereoselective Reductive Amination Workflow
Caption: General workflow for diastereoselective synthesis.
Exemplary Protocol: Diastereoselective Synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol
Step-by-Step Methodology:
-
Reaction Setup: A mixture of L-(R)-phenylacetylcarbinol, a primary aralkylamine (e.g., benzylamine), a palladium on carbon (Pd/C) catalyst, and a suitable solvent (e.g., methanol) is prepared in a reaction vessel.
-
Reductive Amination: The mixture is subjected to a hydrogen atmosphere at a controlled temperature and pressure. The reaction proceeds via the formation of an imine intermediate, which is then stereoselectively reduced.
-
Catalyst Removal: Upon completion of the reaction, the catalyst is removed by filtration.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude N-aralkylated amino alcohol.
-
Diastereomer Purification: The resulting diastereomeric mixture can be purified by fractional crystallization of a suitable salt or by column chromatography to isolate the desired erythro isomer.
-
Deprotection: The aralkyl protecting group is removed by hydrogenolysis (e.g., using Pd(OH)₂/C as a catalyst) to yield the final L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol[1].
Analytical Characterization of Stereoisomers
Distinguishing between stereoisomers requires specialized analytical techniques that are sensitive to the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The different spatial arrangements of atoms in diastereomers result in distinct chemical environments for the nuclei, leading to differences in their NMR spectra.
-
¹H NMR: Protons in different diastereomers will experience different magnetic shielding, resulting in variations in their chemical shifts (δ) and coupling constants (J). For the erythro and threo isomers of 2-amino-1-arylpropan-1-ols, the coupling constant between the protons on C1 and C2 is often diagnostic.
-
¹³C NMR: Similarly, the carbon atoms in diastereomers will have different chemical shifts.
Table 1: Representative ¹H NMR Chemical Shifts for DL-Norephedrine hydrochloride (erythro) and DL-Norpseudoephedrine hydrochloride (threo) Analogues
| Proton | DL-Norephedrine (erythro) δ (ppm) | DL-Norpseudoephedrine (threo) δ (ppm) |
| CH₃ | 1.221 | ~1.1 |
| CH(N) | 3.722 | ~3.5 |
| CH(O) | 5.007 | ~4.6 |
| Aromatic | 7.46 - 7.51 | ~7.3-7.5 |
Note: Data for norephedrine and norpseudoephedrine are used as illustrative examples due to the lack of specific data for the target molecule. Actual values for 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol will differ.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol for Chiral HPLC Separation:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohols.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal separation. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) can improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Controlled using a column oven, as temperature can affect selectivity.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
-
Data Analysis: The separation of the enantiomers will be observed as two distinct peaks in the chromatogram. The resolution and enantiomeric excess (ee) can be calculated from the peak areas and retention times.
Diagram: Chiral HPLC Separation Workflow
Sources
Metabolic Stability Profiling of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
Technical Guide for Impurity Qualification and Prodrug Assessment
Executive Summary
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol , designated pharmacopoeially as Metaraminol Related Compound B (CAS: 1940-82-5), represents a critical structural analog of the sympathomimetic agent Metaraminol. Structurally, it is the O-benzyl ether of Metaraminol.
In the context of drug development and quality control, this compound is primarily encountered as a synthetic intermediate or a process-related impurity. However, its metabolic stability profile is of high toxicological interest because the benzyloxy moiety renders it a potential "accidental prodrug."
Core Thesis: The metabolic fate of this compound is dominated by CYP450-mediated O-debenzylation. This guide provides a rigorous, self-validating workflow to quantify its intrinsic clearance (
Chemical & Biological Context
Structural Alerts for Metabolism
The molecule contains two distinct domains governing its stability:
-
The Pharmacophore (Stable): The 2-amino-1-phenylpropan-1-ol core (phenylpropanolamine skeleton). This backbone is relatively resistant to rapid oxidative deamination due to the
-methyl group, which sterically hinders monoamine oxidase (MAO) attack. -
The Metabolic Trigger (Labile): The 3-benzyloxy group .[1][2] Large ether groups on aromatic rings are prime targets for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
Predicted Metabolic Pathway
The primary clearance mechanism is oxidative O-dealkylation . The CYP enzyme hydroxylates the benzylic carbon of the ether linkage, forming an unstable hemiacetal intermediate that spontaneously collapses into Metaraminol (the phenol) and Benzaldehyde .
Figure 1: Predicted CYP450-mediated O-debenzylation pathway transforming the benzyloxy analog into Metaraminol.
Experimental Protocol: Microsomal Stability Assay
This protocol uses Human Liver Microsomes (HLM) to simulate Phase I metabolism. It is designed to determine the in vitro half-life (
Reagents & Preparation
-
Test Compound: 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol (10 mM stock in DMSO).
-
System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Labetalol or Tolbutamide (for LC-MS normalization).
Workflow Execution
Step 1: Pre-Incubation
Prepare a reaction mixture containing microsomes (final conc. 0.5 mg/mL) and buffer. Spike the Test Compound to a final concentration of 1
-
Why 1
M? To ensure the reaction follows first-order kinetics ( ). -
Pre-incubate at 37°C for 5 minutes to equilibrate.
Step 2: Initiation Add the NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP degradation.
Step 3: Sampling (Time-Course)
Extract 50
Step 4: Quenching
Immediately dispense aliquots into 150
-
Mechanism: ACN precipitates proteins and stops enzymatic activity instantly.
Step 5: Processing Centrifuge samples at 4,000 rpm for 20 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis.
Figure 2: Step-by-step execution workflow for the microsomal stability assay.
Analytical Methodology (LC-MS/MS)
Accurate quantification requires a method capable of separating the lipophilic parent from the polar metabolite (Metaraminol).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B (Hold)
-
0.5-3.0 min: 5%
95% B (Linear Ramp) -
3.0-4.0 min: 95% B (Wash)
-
4.0-4.1 min: 95%
5% B (Re-equilibrate)
-
Mass Spectrometry (MRM Transitions)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Parent (Benzyloxy) | 258.15 | 91.0 (Tropylium) | 30 | 25 |
| Metaraminol | 168.10 | 150.1 ( | 25 | 18 |
| Internal Standard | Variable | Variable | - | - |
Note: The transition 258.15
Data Analysis & Interpretation
Calculation of Intrinsic Clearance
Plot the natural logarithm of the remaining parent compound area ratio (Peak Area / IS Area) versus time.
-
Elimination Rate Constant (
): The negative slope of the linear regression line. -
Half-life (
): -
Intrinsic Clearance (
): Where is the microsomal protein concentration (0.5 mg/mL).
Interpretation Guide
| Classification | Biological Implication | |
| < 10 | Low Clearance | Compound is stable; likely excreted unchanged or slowly metabolized. |
| 10 - 45 | Moderate | Partial conversion to Metaraminol; significant exposure to parent expected. |
| > 45 | High Clearance | Rapid "First-Pass" effect. The compound acts as a prodrug, rapidly releasing Metaraminol. |
Scientific Insight: Given the lability of unsubstituted benzyl ethers in microsomes, a High Clearance classification is expected. This confirms that systemic exposure to the parent compound will be low, and toxicity studies should focus on the metabolite (Metaraminol).
References
-
United States Pharmacopeia (USP). Metaraminol Bitartrate Monograph: Related Compound B. USP-NF.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Chapter 18: Metabolic Stability).
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650.
Sources
Methodological & Application
Enantioselective Synthesis of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol: Application Notes and Protocols
Introduction
The vicinal amino alcohol moiety is a privileged structural motif found in a vast array of pharmaceuticals and natural products. The precise stereochemical arrangement of the amino and hydroxyl groups is often critical for biological activity. 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol is a key chiral building block, and its enantiomerically pure forms, particularly the (1R,2S)- and (1S,2R)-isomers which correspond to the norephedrine backbone, are of significant interest in drug development. The benzyloxy substitution on the phenyl ring provides a versatile handle for further synthetic transformations.
This comprehensive guide details three distinct and robust protocols for the enantioselective synthesis of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and a discussion of its relative advantages. The protocols are designed for researchers, scientists, and drug development professionals seeking to implement these synthetic strategies.
Strategic Approaches to Enantioselectivity
The synthesis of a specific stereoisomer of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol can be achieved through several strategic approaches. This guide will focus on three field-proven methodologies:
-
Asymmetric Catalytic Reduction: This method involves the enantioselective reduction of a prochiral ketone precursor using a chiral catalyst. This is an atom-economical approach that can deliver high enantiomeric excess (e.e.).
-
Chiral Resolution of a Racemic Mixture: A classical yet highly effective method where a racemic mixture of the target compound is separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent.
-
Synthesis from the Chiral Pool: This strategy utilizes a readily available, enantiomerically pure starting material, such as an amino acid, to build the target molecule with the desired stereochemistry.
The logical workflow for selecting a suitable synthetic route is depicted below.
Caption: Decision workflow for selecting a synthetic route.
Protocol 1: Asymmetric Catalytic Reduction of a Prochiral Ketone
This protocol focuses on the enantioselective reduction of 2-amino-1-(3-(benzyloxy)phenyl)propan-1-one using a chiral catalyst. The key to this approach is the ability of the chiral catalyst to differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol. Transition metal catalysts, particularly those based on Ruthenium with chiral diamine ligands, are highly effective for the transfer hydrogenation of amino ketones.[1]
Scientific Principle: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones.[1] In this process, hydrogen is transferred from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone substrate, mediated by a chiral transition metal catalyst. The catalyst, typically a Ruthenium(II) complex with a chiral ligand, creates a chiral environment around the metal center. The substrate coordinates to the metal in a sterically defined manner, forcing the hydride transfer to occur preferentially to one face of the carbonyl, thus generating the product alcohol with high enantioselectivity.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocol
A. Synthesis of 2-(benzylamino)-1-(3-(benzyloxy)phenyl)propan-1-one (Prochiral Ketone Precursor)
-
To a solution of 3'-(benzyloxy)propiophenone (1.0 equiv) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.1 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Dissolve the crude α-bromoketone in a polar aprotic solvent like THF.
-
Add benzylamine (2.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous work-up, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminoketone.
B. Asymmetric Reduction
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral catalyst, for example, (R,R)-Ts-DPEN-Ru(II) (0.01 equiv).
-
Add a solution of 2-(benzylamino)-1-(3-(benzyloxy)phenyl)propan-1-one (1.0 equiv) in degassed isopropanol.
-
Add a solution of potassium tert-butoxide (0.1 equiv) in isopropanol.
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.
-
The benzyl protecting group on the amine can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.
Data Summary
| Strategy | Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Asymmetric Reduction | (R,R)-Ts-DPEN-Ru(II) | >90 | >95 |
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This classical method involves the separation of a racemic mixture of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol by reacting it with an enantiomerically pure chiral acid.[2] This reaction forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility. Through fractional crystallization, one of the diastereomeric salts can be isolated in a pure form. Subsequent treatment with a base will liberate the desired enantiomer of the amine.[3]
Scientific Principle: Diastereomer Separation
Enantiomers have identical physical properties and cannot be separated by standard techniques like crystallization. However, when a racemic mixture of a base (R-amine and S-amine) is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed: (R-amine)-(L-acid) and (S-amine)-(L-acid). Diastereomers have different spatial arrangements and, consequently, different physical properties, including solubility in a given solvent. This difference allows for their separation by fractional crystallization.[4]
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol
-
Prepare a racemic mixture of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol. This can be achieved by a non-stereoselective reduction of 2-amino-1-(3-(benzyloxy)phenyl)propan-1-one using a reducing agent like sodium borohydride.
-
Dissolve the racemic amine (1.0 equiv) in a suitable solvent, such as methanol or ethanol, with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent, for example, L-(+)-tartaric acid (0.5 equiv), in the same solvent, also with gentle heating.
-
Slowly add the tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.
-
The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample with base and analyzing by chiral HPLC.
-
If necessary, recrystallize the salt from the same or a different solvent system to improve diastereomeric purity.
-
To recover the free amine, dissolve the purified diastereomeric salt in water and add an aqueous base solution (e.g., 1M NaOH) until the pH is basic.
-
Extract the liberated free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
Data Summary
| Strategy | Resolving Agent | Theoretical Max. Yield (%) | Typical Enantiomeric Excess (e.e.) (%) |
| Chiral Resolution | L-(+)-Tartaric Acid | 50 | >99 (after recrystallization) |
Protocol 3: Synthesis from the Chiral Pool
This approach leverages the inherent chirality of readily available natural products, such as amino acids, to construct the target molecule. For the synthesis of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol, a suitable starting material would be a protected derivative of 3-(benzyloxy)phenylalanine. The synthesis is designed to proceed without affecting the stereocenter of the starting material.
Scientific Principle: Chirality Transfer
The core principle of a chiral pool synthesis is the transfer of stereochemical information from a simple, enantiopure starting material to a more complex target molecule. By using reactions that do not disturb the existing chiral center, the stereointegrity is maintained throughout the synthetic sequence. For example, the reduction of a carboxylic acid or an ester to an alcohol, and subsequent reactions at that alcohol, typically do not affect a stereocenter at the α-position.
Experimental Protocol
A. Preparation of N-protected 3-(benzyloxy)phenylalaninal (Chiral Aldehyde)
-
Start with enantiomerically pure N-Boc-3-(benzyloxy)-L-phenylalanine (commercially available or synthesized from L-tyrosine).
-
Convert the carboxylic acid to a Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like HATU or EDC/HOBt and a base such as diisopropylethylamine (DIPEA) in a solvent like DMF.
-
Purify the Weinreb amide by column chromatography.
-
Reduce the Weinreb amide to the corresponding aldehyde by treating it with a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) in an anhydrous solvent like THF or dichloromethane. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.[5]
-
Quench the reaction carefully at low temperature (e.g., with Rochelle's salt solution) and perform an aqueous work-up to isolate the crude N-Boc-3-(benzyloxy)-L-phenylalaninal. This aldehyde is often used immediately in the next step due to potential instability.
B. Diastereoselective Addition and Deprotection
-
Dissolve the crude chiral aldehyde in an anhydrous solvent such as THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of methylmagnesium bromide or methyllithium (1.1 equiv) dropwise. The stereoselectivity of this addition is typically controlled by the Felkin-Anh model, which will favor the formation of the (1R,2S) or (1S,2S) diastereomer depending on the starting enantiomer of the amino acid.
-
Stir the reaction at low temperature for a few hours, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting diastereomeric amino alcohols by column chromatography.
-
Remove the N-Boc protecting group by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the final product.
Data Summary
| Strategy | Key Step | Typical Diastereomeric Ratio (d.r.) |
| Chiral Pool Synthesis | Grignard addition to chiral aldehyde | >95:5 |
Conclusion
This guide has presented three distinct and reliable protocols for the enantioselective synthesis of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol. The choice of the optimal method will depend on factors such as the availability of starting materials, cost, scale, and the desired level of enantiomeric purity. Asymmetric catalytic reduction offers an elegant and efficient route to the target compound with high enantioselectivity. Chiral resolution is a robust, albeit less atom-economical, method that is often employed in industrial settings. Synthesis from the chiral pool provides an excellent way to ensure absolute stereochemical control, provided the requisite chiral starting materials are accessible. Each protocol is a self-validating system, grounded in well-established chemical principles, offering researchers and drug development professionals a comprehensive toolkit for accessing this important chiral building block.
References
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
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Organic Chemistry Portal. A general, catalytic, and enantioselective synthesis of α-amino acids. [Link]
-
ResearchGate. Diastereoselective Addition of Organozinc Reagents to Chiral α-Imino Esters. [Link]
- Google Patents. Biosynthesis methods of norephedrine with specific optical activities.
-
PMC. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]
-
Taylor & Francis eBooks. Diastereoselective Addition of Organometallic Reagents to Chiral Carbonyl Compounds. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
ResearchGate. Separation of the enantiomers of RS/SR phenylpropanolamine. [Link]
-
ResearchGate. Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
RSC Publishing. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]
-
PMC. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. [Link]
-
ResearchGate. beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. [Link]
-
MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
-
JACS. α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. [Link]
Sources
Application Note & Protocols: Crystallization Strategies for 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the crystallization of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol. Crystallization is a critical purification and particle engineering step that dictates the purity, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This guide delves into the physicochemical properties of the target molecule, outlines systematic solvent screening protocols, and provides detailed methodologies for cooling, anti-solvent, and pH swing crystallization. The content is grounded in fundamental crystallization principles to empower users to develop robust, scalable, and reproducible protocols.
Introduction: The Crystallization Challenge
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol is an amino alcohol, a class of compounds frequently used as building blocks in pharmaceutical synthesis. Its molecular structure presents a unique set of challenges and opportunities for crystallization.
-
Multiple Functional Groups: The presence of a primary amine, a primary alcohol, an ether linkage, and an aromatic system creates a complex solubility profile. The amine and alcohol groups can participate in extensive hydrogen bonding, while the benzyloxy-phenyl group imparts significant non-polar character.[3]
-
Amphoteric Nature: The basic amine group can be protonated under acidic conditions to form a highly polar salt, dramatically increasing aqueous solubility. This property can be strategically exploited for purification.[3][4]
-
Polymorphism: Like many APIs, this compound may exhibit polymorphism, where it can exist in different crystal lattice arrangements.[5][6] Different polymorphs can have varying physical properties, including solubility and stability, making control of the crystallization process paramount.[5][6]
The goal of a well-designed crystallization process is to transition from a disordered state (in solution) to a highly ordered solid state, selectively leaving impurities behind in the solution (mother liquor). This guide provides the foundational knowledge and practical steps to achieve this efficiently.
Pre-Crystallization Analysis
A successful crystallization protocol begins with a thorough understanding of the compound's properties and its interaction with various solvents.
Physicochemical Properties
Understanding the molecule's characteristics is the first step in designing a rational crystallization strategy.
| Property | Value / Description | Source / Note |
| Molecular Formula | C₁₆H₁₉NO₂ | [7] |
| Molecular Weight | 257.33 g/mol | [7] |
| Functional Groups | Primary Amine, Primary Alcohol, Phenyl Ether | |
| Appearance | Varies (often an oil or low-melting solid) | Inferred from related structures |
| Melting Point (related) | 34-37 °C for (R)-(+)-2-Amino-3-benzyloxy-1-propanol | |
| Boiling Point (related) | 307 °C for (R)-(+)-2-Amino-3-benzyloxy-1-propanol |
Note: The relatively low melting point of similar structures suggests that this compound may be prone to "oiling out"—separating from solution as a liquid oil rather than a solid crystal—if conditions are not carefully controlled.
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical parameter in crystallization.[8] An ideal solvent will dissolve the compound completely at an elevated temperature but exhibit low solubility at room temperature or below.
Objective: To identify suitable single or binary solvent systems for crystallization.
Methodology:
-
Preparation: Place approximately 20-30 mg of the crude 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol into several small vials.
-
Solvent Addition (Room Temp): To each vial, add a different test solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise while stirring until a total volume of 0.1 mL is reached. Record the solubility at room temperature.
-
Heating: If the compound is insoluble at room temperature, heat the vial gently (e.g., in a 50-60 °C water bath) while continuing to add the solvent dropwise (up to a total of 1 mL). Note if the compound dissolves completely.
-
Cooling: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature, and then place it in an ice bath (~0-4 °C).
-
Observation: Observe for crystal formation. Note the quality and quantity of the crystals. If the compound separates as an oil, the solvent is likely unsuitable as a single-solvent system but may be useful in an anti-solvent system.
-
Log Results: Meticulously record all observations in a table.
Example Solvent Screening Log:
| Solvent | Solubility @ 25°C | Solubility @ 60°C | Outcome on Cooling | Notes |
| Water | Insoluble | Insoluble | N/A | Potential anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Fine needles formed | Good Candidate. |
| Ethyl Acetate | Soluble | Very Soluble | No crystals / Oil | Too soluble. |
| Toluene | Sparingly Soluble | Soluble | Small prisms | Good Candidate. |
| Heptane | Insoluble | Insoluble | N/A | Good Anti-Solvent. |
Core Crystallization Methodologies
Based on the solvent screen, one or more of the following techniques can be optimized. Pharmaceutical crystallization can be achieved through various methods, including cooling, anti-solvent addition, and evaporation.[1]
Caption: General workflow for crystallization of an API.
Method 1: Cooling Crystallization
Principle: This technique relies on the principle that the solubility of most solids in a liquid decreases as the temperature of the solution is lowered. By dissolving the compound in a minimum amount of a suitable hot solvent and then cooling, a supersaturated state is achieved, leading to nucleation and crystal growth.[1][8]
Applicability: Best suited for compounds that show a significant difference in solubility between a high temperature and a low temperature in a specific solvent (e.g., ethanol or toluene from the screening example).
Protocol 2: Step-by-Step Cooling Crystallization
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (e.g., on a hotplate stirrer) until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, more ordered, and purer crystals. Rapid cooling can trap impurities and lead to the formation of small, poorly-formed crystals or amorphous solid.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Seeding (If Necessary): If crystallization does not initiate, scratch the inside of the flask with a glass rod or add a tiny "seed" crystal from a previous batch to induce nucleation.[2][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Caption: Protocol workflow for cooling crystallization.
Method 2: Anti-Solvent Crystallization
Principle: This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble. The addition of the anti-solvent reduces the overall solubility of the compound in the mixture, inducing supersaturation and crystallization.[1]
Applicability: Highly effective when a compound is very soluble in one solvent but nearly insoluble in another, and the two solvents are miscible. For this molecule, a system like ethanol (good solvent) and water or heptane (anti-solvents) could be effective.
Protocol 3: Step-by-Step Anti-Solvent Crystallization
-
Dissolution: At room temperature, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., ethanol).
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., heptane) dropwise. Causality: Slow addition is critical. It maintains a controlled level of supersaturation, which is favorable for crystal growth rather than amorphous precipitation. Adding the anti-solvent too quickly can cause the compound to "crash out" as an impure oil or amorphous solid.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.
-
Maturation: Stop the addition and allow the mixture to stir for a period (e.g., 1-2 hours) to allow the crystals to grow and mature.
-
Cooling (Optional): To improve the yield, the slurry can be cooled in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the final solvent mixture (or the anti-solvent) for washing.
Caption: Protocol workflow for anti-solvent crystallization.
Method 3: pH Swing Crystallization
Principle: This technique leverages the amphoteric nature of the amino alcohol. The compound is first dissolved in an acidic aqueous solution, where the amine group is protonated to form a soluble salt (e.g., hydrochloride salt). Any non-basic impurities can be removed by filtration. Then, a base is slowly added to neutralize the salt, causing the free base to precipitate out of the solution as a purified solid.
Applicability: This is an excellent method for purifying amino alcohols from non-basic impurities and can often yield very clean material.
Protocol 4: Step-by-Step pH Swing Crystallization
-
Acidic Dissolution: Suspend the crude compound in water or a water/co-solvent mixture. Slowly add an acid (e.g., 1M HCl) dropwise with stirring until the solid completely dissolves and the solution is clear (target pH ~2-3).
-
Filtration (Optional): If the solution is not perfectly clear, filter it to remove any acid-insoluble impurities.
-
Neutralization: While stirring vigorously, slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) dropwise to the acidic solution.
-
Precipitation: As the pH increases towards the isoelectric point of the molecule, the free base will become less soluble and begin to precipitate. Continue adding the base slowly until precipitation is complete (target pH ~9-10). Causality: Slow, controlled neutralization prevents localized high supersaturation and promotes the formation of crystalline material over an amorphous solid.
-
Digestion: Allow the resulting slurry to stir for at least one hour. This "digestion" or "aging" period allows the crystal structure to become more ordered and the particle size to grow.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crystals thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified crystals under vacuum.
Summary and Best Practices
A comparison of the primary techniques is provided to aid in method selection.
| Technique | Advantages | Disadvantages | Best For... |
| Cooling | Simple, widely applicable, uses a single solvent. | Requires a significant temperature-solubility gradient. | General purpose purification. |
| Anti-Solvent | Works at constant temperature, good for heat-sensitive compounds. | Requires finding a miscible solvent/anti-solvent pair; risk of oiling out. | Compounds with high solubility in one solvent and low in another. |
| pH Swing | Excellent for removing non-basic/non-acidic impurities; high purity. | Only applicable to ionizable compounds; introduces salts that must be washed away. | Purifying amino alcohols from neutral organic impurities. |
Key Best Practices:
-
Start Small: Always perform small-scale screening experiments before committing a large amount of material.
-
Patience is Key: Slow cooling, slow anti-solvent addition, and slow neutralization are critical for growing high-quality crystals.
-
Utilize Seeding: Seeding is a powerful technique to control polymorphism and ensure crystallization initiates reliably.[2][9]
-
Characterize the Product: Always verify the purity (e.g., by HPLC or melting point) and identity (e.g., by NMR) of the final crystalline product.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link][1]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link][2]
-
Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services. Retrieved from [Link][5]
-
PubChem. (n.d.). 2-((p-(Benzyloxy)benzylidene)amino)-3-phenyl-1-propanol. Retrieved from [Link][10]
-
Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. Retrieved from [Link][6]
-
Acevedo, D., et al. (2008). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. Retrieved from [Link][11]
-
Jiménez, S., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Beilstein Journal of Organic Chemistry, 18, 597-604. Retrieved from [Link][12]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link][8]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link][9]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link][3]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link][4][13]
-
CompTox Chemicals Dashboard, EPA. (n.d.). 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy-. Retrieved from [Link][14]
-
ResearchGate. (2014). How can I recrystallize an amino acid derivative? Retrieved from [Link][15]
-
Pharmaffiliates. (n.d.). 2-Amino-1-(3-(benzyloxy)phenyl)propan-1-ol. Retrieved from [Link][7]
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- 11. laccei.org [laccei.org]
- 12. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 14. CompTox Chemicals Dashboard [comptox.epa.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Catalytic Hydrogenation of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol to Metaraminol
Introduction and Strategic Importance
The transformation of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol to 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol, commonly known as Metaraminol, is a critical deprotection step in pharmaceutical synthesis. Metaraminol is a potent α1-adrenergic agonist used clinically as a vasoconstrictor to treat hypotension, particularly in settings such as anesthesia.[1][2] The precursor molecule utilizes a benzyl ether as a protecting group for the phenolic hydroxyl function. The most efficient and industrially scalable method for cleaving this C-O bond is catalytic hydrogenation, a specific type of hydrogenolysis.[3][4]
This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and critical safety considerations for this transformation. The focus is on empowering researchers and drug development professionals to execute this reaction with high efficiency, selectivity, and safety.
The Chemistry: Principles of Catalytic Hydrogenolysis
The core of this procedure is the hydrogenolysis of a benzyl ether. This reaction involves the cleavage of a single bond (in this case, the carbon-oxygen bond of the ether) by the addition of hydrogen. The process is not spontaneous and requires a heterogeneous metal catalyst to proceed.[5]
Mechanism Overview: The reaction occurs on the surface of the metal catalyst. The generally accepted mechanism involves the following key stages[6]:
-
Adsorption: Both the hydrogen gas (or hydrogen from a donor molecule) and the benzyl ether substrate adsorb onto the active sites of the catalyst surface.
-
Bond Cleavage: The catalytic surface facilitates the cleavage of the benzylic C-O bond.
-
Hydrogen Transfer: Hydrogen atoms are transferred to the resulting fragments.
-
Desorption: The final products, Metaraminol (the deprotected phenol) and toluene (the byproduct from the benzyl group), desorb from the catalyst surface, freeing the active sites for the next catalytic cycle.
Palladium is the preferred metal for this transformation as it demonstrates high activity for benzyl ether cleavage under mild conditions, typically without reducing the aromatic ring of the product, a common side reaction with more aggressive catalysts like platinum or rhodium.[7]
Optimizing the Reaction: A Guide to Parameter Selection
The success of the catalytic hydrogenation hinges on the judicious selection of several key parameters. Understanding the causality behind these choices is paramount for reproducibility and scalability.
Catalyst Selection and Loading
-
The Catalyst of Choice: 10% Palladium on Carbon (Pd/C) is the industry-standard catalyst for this debenzylation. Its high surface area and proven efficacy make it reliable and cost-effective.[5][8]
-
Alternative Catalysts: Pearlman's catalyst, 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C), is often a more active and sometimes necessary alternative for stubborn debenzylations. In some instances, a combination of Pd/C and Pd(OH)₂/C has been shown to be more efficient than either catalyst alone.[9]
-
Catalyst Loading: A typical loading ranges from 2-10 mol% of palladium relative to the substrate. For bench-scale synthesis, a weight percentage of 5-10% w/w (catalyst to substrate) is a common starting point. Lowering the catalyst load is economically favorable but may necessitate higher pressure or temperature; increasing the load can accelerate the reaction but adds cost and complexity to downstream metal removal.
Solvent System
The solvent plays a crucial role in substrate solubility and reaction kinetics. The rate of O-benzyl group hydrogenolysis with Pd/C is significantly influenced by the solvent, with efficiency often following this ascending order: toluene < methanol (MeOH) < ethanol (EtOH) << acetic acid (AcOH) < tetrahydrofuran (THF).[7]
-
Recommended Solvents: Alcohols such as methanol or ethanol are excellent, general-purpose solvents for this reaction due to their ability to dissolve the substrate and their polarity, which aids the reaction.[8]
-
Acidic Additives: The addition of a small amount of strong acid, or using acetic acid as a solvent, can protonate the ether oxygen, facilitating cleavage and accelerating the reaction.[7] However, this must be compatible with the final product's stability.
Hydrogen Source and Pressure
-
Hydrogen Gas (H₂): The most direct hydrogen source.
-
Atmospheric Pressure: A hydrogen-filled balloon is sufficient for many small-scale lab reactions and is procedurally simpler.[10][11]
-
Elevated Pressure: For larger scales or slower reactions, a specialized high-pressure reactor (e.g., a Parr shaker) is employed. Pressures from 50 psi to 200 psi significantly increase the concentration of hydrogen available at the catalyst surface, accelerating the reaction rate.[12]
-
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the direct handling of flammable hydrogen gas, making it an inherently safer alternative for labs not equipped for pressure reactions.[6] A hydrogen donor molecule is used in conjunction with the catalyst.
Experimental Protocols
Safety Pre-Requisite: All hydrogenation procedures must be performed in a certified chemical fume hood.[11][15] All glassware must be inspected for defects. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.
Protocol 1: Standard Hydrogenation with H₂ Balloon
This protocol is suitable for reactions on a milligram to low-gram scale.
Workflow Diagram
Caption: Standard Hydrogenation Workflow.
Materials:
-
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade or higher)
-
Celite® 545 (or equivalent filter aid)
-
Nitrogen or Argon gas supply
-
Hydrogen gas supply with balloon and needle valve
-
Round-bottom flask, magnetic stir bar, septa, needles
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10% w/w relative to the substrate).
-
Inerting: Seal the flask with a septum and purge the vessel by evacuating and backfilling with nitrogen gas three times. This step is critical to remove all oxygen.[10][12]
-
Reagent Addition: Under a positive pressure of nitrogen, add methanol to the flask, ensuring the catalyst is wetted. Then, add the 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol.
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times to ensure the atmosphere is fully exchanged with hydrogen. Leave the balloon attached via a needle.
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous agitation is essential to ensure good contact between the substrate, hydrogen, and catalyst.
-
Monitoring: Monitor the reaction's progress by TLC or LCMS. To sample, briefly replace the hydrogen atmosphere with nitrogen, withdraw an aliquot, and then re-establish the hydrogen atmosphere.[10]
-
Completion and Purging: Once the starting material is consumed, evacuate the hydrogen and purge the flask thoroughly with nitrogen three times.
-
Catalyst Filtration (Critical Safety Step): Prepare a small plug of Celite® in a Büchner or Hirsch funnel and wet it with methanol. Under a nitrogen atmosphere, decant the reaction mixture onto the Celite® pad. Rinse the flask with additional methanol and pass it through the filter. Crucially, do not allow the catalyst on the Celite® pad to go dry, as it can ignite in air. [10][12]
-
Quenching: Immediately after filtration, gently add water to the wet catalyst/Celite® cake to fully deactivate it before disposal.[16]
-
Workup: Concentrate the filtrate under reduced pressure to yield the crude Metaraminol, which can be purified further by crystallization or chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol is an excellent alternative that avoids the use of hydrogen gas.
Materials:
-
Same as Protocol 1, but replace Hydrogen gas with Ammonium Formate.
Procedure:
-
Preparation: To a round-bottom flask with a stir bar, add 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol, methanol, and 10% Pd/C.
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture gently (e.g., 40-60 °C) or stir at room temperature. The reaction can be vigorous initially; controlled addition of the ammonium formate may be necessary.
-
Monitoring & Workup: Monitor the reaction as described in Protocol 1. The workup is identical, with the same critical safety precautions for catalyst filtration. The ammonium salts are typically removed during solvent evaporation or an aqueous workup.
Reaction Scheme and Data Summary
Reaction Scheme
Caption: Debenzylation of the precursor to Metaraminol.
Table 1: Comparison of Typical Hydrogenation Conditions
| Parameter | Protocol 1: H₂ Balloon | Protocol 2: High Pressure | Protocol 3: CTH |
| Hydrogen Source | H₂ Gas | H₂ Gas | Ammonium Formate |
| Pressure | ~1 atm (Atmospheric) | 50 - 200 psi | Atmospheric |
| Temperature | 25 °C (Room Temp) | 25 - 50 °C | 25 - 60 °C |
| Catalyst | 10% Pd/C | 10% Pd/C | 10% Pd/C |
| Typical Solvent | Methanol, Ethanol | Methanol, Ethanol | Methanol |
| Key Advantage | Simple lab setup | Faster reaction rates | No H₂ gas handling |
| Key Disadvantage | Slower for large scale | Requires specialized reactor | Stoichiometric byproduct |
Critical Safety Mandates
Failure to adhere to strict safety protocols during catalytic hydrogenation can lead to fire or explosion.
-
Pyrophoric Catalyst: Palladium on carbon, especially after use when it is finely divided and saturated with hydrogen, is highly pyrophoric and can spontaneously ignite upon exposure to air.[10][17]
-
NEVER allow the used catalyst to dry in the open air.[12]
-
ALWAYS filter the catalyst using a wet filter aid (Celite®) and keep the filter cake drenched in solvent or water at all times.[16]
-
ALWAYS quench the filtered catalyst with water immediately after the procedure and dispose of it in a dedicated, clearly labeled waste container.
-
-
Flammable Hydrogen Gas: Hydrogen has a very wide explosive range in air (4-75%).
-
Pressure Systems: Reactions under pressure must be conducted behind a blast shield in equipment rated for the intended pressure.[11][17]
By following the detailed protocols and adhering strictly to the safety mandates outlined in this guide, researchers can confidently and successfully perform the catalytic hydrogenation of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol to produce the valuable pharmaceutical agent, Metaraminol.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- An Integrated Engineering Approach to Intensify the Biocatalytic Metaraminol Synthesis. (2026, February 13). Chemie Ingenieur Technik.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 24). Gpatindia.
- US20170210696A1 - Process for the Preparation of Metaraminol. (n.d.). Google Patents.
- Hydrogenolysis. (2026, February 6). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hydrogenation SOP. (n.d.).
- Hydrogenolysis of Benzyl Ether. (n.d.). Ambeed.com.
- 2-17 Science About O-Benzyl protecting groups. (2021, October 6). Atlanchim Pharma.
- What is the mechanism of benzyl ether hydrogenolysis? (2020, November 2). Chemistry Stack Exchange.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (n.d.). Taylor & Francis Online.
- Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
- Standard Operating Procedures. (n.d.). The Sarpong Group.
- Toward the Sustainable Production of the Active Pharmaceutical Ingredient Metaraminol. (2022, April 14). ACS Publications.
- Benzyl Ethers. (n.d.). Organic Chemistry Portal.
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011, April 21). qualitas1998.net.
- Metaraminol. (n.d.). PubChem - NIH.
- Hydrogenation Catalysts. (n.d.). TCI Chemicals.
- Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. (n.d.). Scholars@Duke publication.
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- 17. sarponggroup.com [sarponggroup.com]
Troubleshooting & Optimization
Technical Support Center: Solving Solubility Challenges with 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
Welcome to the dedicated technical support guide for 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we will move beyond simple solvent lists to explore the chemical principles governing its solubility and provide a systematic, cause-and-effect approach to achieving your desired concentration for in vitro and in vivo studies.
Compound Profile: Understanding the Molecule
Before troubleshooting, it's crucial to understand the physicochemical characteristics of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol. Its structure dictates its behavior in different solvent systems.
The molecule possesses a primary amine (-NH₂) group, which is basic, and a secondary alcohol (-OH) group. These are polar, hydrophilic moieties capable of hydrogen bonding. However, the bulky, non-polar 3-(benzyloxy)phenyl group confers significant hydrophobic character, making the molecule poorly soluble in aqueous solutions at neutral pH.
| Property | Value (Predicted/Inferred) | Implication for Solubility |
| Molecular Formula | C₁₆H₁₉NO₂[1] | - |
| Molecular Weight | 257.33 g/mol [2] | - |
| Key Functional Groups | Primary Amine, Secondary Alcohol, Ether, Phenyl | Contains both hydrophilic (-NH₂, -OH) and large hydrophobic (benzyloxy, phenyl) regions. |
| Predicted XlogP | 2.0[1] | Indicates a preference for a lipophilic environment over an aqueous one. |
| Predicted pKa (Basic) | ~9.0 - 10.0 (Estimated for primary amine) | The amine group can be protonated at acidic pH, drastically changing solubility.[3][4] |
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve the compound in a neutral phosphate-buffered saline (PBS, pH 7.4) and it won't go into solution. Why?
Answer: At neutral pH, the primary amine group on your compound is predominantly in its un-ionized, free base form. In this state, the molecule's large, non-polar benzyloxy-phenyl group dominates its character, making it hydrophobic and thus poorly soluble in water.[5] For a basic drug like this one, solubility dramatically increases at a pH below its pKa because the amine group becomes protonated (R-NH₃⁺), forming a much more water-soluble salt.[3]
Q2: What is the simplest and most effective first step to try and solubilize this compound for an aqueous application?
Answer: The most direct approach is pH adjustment . By lowering the pH of your aqueous vehicle, you can protonate the basic amine group to form a salt, which is significantly more soluble.
-
Initial Step: Try dissolving the compound in dilute hydrochloric acid (e.g., 0.1 N HCl). The amine will be protonated, forming the hydrochloride salt, which should readily dissolve. You can then carefully adjust the pH upwards with a base (e.g., NaOH) to your desired final pH, ensuring you do not exceed the pH at which it begins to precipitate.
Q3: If I need to use an organic solvent, what are common choices?
Answer: For initial stock solutions, common water-miscible organic solvents are effective. These include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Propylene glycol (PG)[6]
-
Polyethylene glycol 400 (PEG 400)
It is standard practice to prepare a high-concentration stock (e.g., 10-50 mM) in a solvent like DMSO and then dilute it into your final aqueous medium. However, be mindful of the final solvent concentration, as even small percentages of organic solvents can affect biological experiments.
Q4: Should I purchase the free base or a pre-made salt form (e.g., hydrochloride)?
Answer: Using a pre-synthesized hydrochloride salt form can simplify the initial dissolution in aqueous media, as the protonation step is already accomplished.[7][8] However, if you are developing a complex formulation or require the compound in its free base form for a specific non-aqueous application, starting with the free base provides more flexibility. For most biological applications requiring an aqueous vehicle, starting with the HCl salt or preparing it in situ (as described in Q2) is the most common and effective strategy.
Systematic Troubleshooting Guide
Problem: My compound dissolves in an acidic solution, but it crashes out when I dilute it into my neutral pH cell culture media or buffer.
This is a classic pH-shift precipitation problem. The small volume of your acidic stock solution is being neutralized by the much larger volume of the buffered media, causing the pH to rise above the compound's "solubility pH," converting the soluble salt back into the insoluble free base.
Caption: Troubleshooting logic for pH-shift precipitation.
Solution Path:
-
Confirm the Cause: Measure the pH of your final solution after adding the stock. You will likely find it is near the buffer's pH (e.g., 7.4).
-
Modify the Buffer (If Possible): If your experimental constraints allow, use a buffer with a lower pH. For many amine-containing compounds, a pH of 4-5 is sufficient to maintain solubility.[9]
-
Employ Advanced Formulation: If you must work at neutral pH, you need to increase the intrinsic solubility of the free base form. This requires moving beyond simple pH adjustment to formulation excipients.
Problem: pH adjustment alone doesn't achieve my target concentration, or I am limited by the toxicity of organic solvents in my experiment.
When you need higher concentrations at a physiologically relevant pH, or when solvents like DMSO are not viable, you must use formulation technologies to enhance solubility.[10]
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12] This makes the environment more favorable for dissolving non-polar molecules.[13] This is one of the most effective techniques for increasing the solubility of poorly soluble compounds, often by several orders of magnitude.[14]
Caption: Mechanism of co-solvency to enhance drug solubility.
| Co-Solvent | Typical Concentration Range | Key Considerations |
| Propylene Glycol (PG) | 5 - 40% v/v | Low toxicity, commonly used in parenteral formulations.[6] |
| Ethanol (EtOH) | 5 - 20% v/v | Can cause cellular stress at higher concentrations.[15] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% v/v | Good solvent for many compounds, low toxicity.[15] |
| Glycerol | 5 - 30% v/v | Viscous, but very low toxicity.[6] |
(See Protocol 2 for a detailed methodology)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water.[16] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar part of your compound can partition into this hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[17][18]
-
Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL. These are generally preferred for biological applications due to lower toxicity compared to ionic surfactants.[18]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex."[][21] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug.[22]
-
Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and safety profiles.[23]
Caption: Host-guest complexation with cyclodextrins.
(See Protocol 3 for a detailed methodology)
Experimental Protocols
Protocol 1: pH-Based Solubility Enhancement
-
Preparation of Acidic Stock: Weigh out 10 mg of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol (free base).
-
Add 1.0 mL of 0.1 N HCl. Vortex or sonicate until the solid is fully dissolved. This creates an acidic stock solution of the hydrochloride salt.
-
Neutralization Test: In a separate vial, take 900 µL of your target buffer (e.g., PBS, pH 7.4).
-
Slowly add 100 µL of your acidic stock solution while vortexing.
-
Observe for any signs of precipitation (cloudiness, Tyndall effect).
-
Optimization: If precipitation occurs, repeat the process but first adjust the pH of the target buffer to a lower value (e.g., pH 6.0) before adding the drug stock.
Protocol 2: Co-Solvent System Development
-
Select Co-solvents: Based on your experimental needs, select a panel of co-solvents (e.g., PG, PEG 400, Ethanol).
-
Prepare Vehicle Blends: Create a series of aqueous/co-solvent blends. For example, for PEG 400, prepare vehicles of 10%, 20%, 30%, 40%, and 50% PEG 400 in water (or your chosen buffer).
-
Determine Solubility: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each vehicle blend.
-
Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation is reached.
-
Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved drug using a suitable analytical method (e.g., HPLC-UV).
-
Select Formulation: Choose the co-solvent blend that achieves your target concentration with the lowest percentage of the organic solvent.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 5%, 10%, 15%, 20% w/v).
-
Determine Solubility (Phase Solubility Study): Follow steps 3-5 from Protocol 2, using the cyclodextrin solutions as the vehicles.
-
Plot the Data: Plot the concentration of the dissolved drug (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this line will indicate the efficiency of complexation.
-
Prepare Formulation: Once the required concentration of HP-β-CD is known, you can prepare the formulation. For example, if 10% HP-β-CD is needed, weigh the appropriate amount of HP-β-CD, dissolve it in the buffer, and then add your compound and stir until it dissolves completely. Gentle heating (40-50 °C) can sometimes accelerate the process.
References
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Al-Ghazali, M., & Al-Hamidi, H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Contract Pharma. (2015, October 5). How to Choose the Right Solubilization Technology for Your API.
- Vertex AI Search. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Wikipedia. (n.d.). Cosolvent.
- Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
- YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
- Vertex AI Search. (n.d.). Cosolvent.
- International Journal of Pharmaceutical Sciences and Research. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
- University of Rochester. (2026). Workup: Amines.
- Sigma-Aldrich. (n.d.). (R)-(+)-2-Amino-3-benzyloxy-1-propanol.
- PubChem. (n.d.). 2-((p-(Benzyloxy)benzylidene)amino)-3-phenyl-1-propanol.
- CompTox Chemicals Dashboard, EPA. (2025, October 15). 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
- PubChemLite. (n.d.). 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- YouTube. (2017, July 6). Ph and Solubility of Drugs.
- ChemicalBook. (n.d.). 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride.
- Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Advanced Pharmaceutical Bulletin. (2022, December 10). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam.
- Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- Reddit. (2018, May 13). Ways of crashing out amines.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Pharmaffiliates. (n.d.). 2-Amino-1-(3-(benzyloxy)phenyl)propan-1-ol.
- International Journal of Pharmaceutical Sciences and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- ACS Publications. (2023, February 2). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers.
- PMC. (2018, June 23). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs.
- PubChem. (n.d.). 2-Amino-3-(benzyloxy)propan-1-ol.
- BLDpharm. (n.d.). (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride.
- ChemicalBook. (n.d.). 2-{[3-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol.
- PubChem. (n.d.). (1S,2S)-2-amino-3-morpholino-1-phenyl-1-propanol.
- Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol.
- NIH - PubChem. (n.d.). DL-Phenylalaninol.
- Fisher Scientific. (n.d.). L(-)-2-Amino-3-phenyl-1-propanol, 98% 1 g.
- mzCloud. (2015, April 14). L 2 Amino 3 phenyl 1 propanol.
- Thermo Fisher Scientific. (n.d.). 183870010 - L(-)-2-Amino-3-phenyl-1-propanol, 98%.
Sources
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- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
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- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Solid-State Engineering for 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol Salts
Status: Operational Ticket ID: CHEM-ENG-8821 Subject: Overcoming Hygroscopicity & Deliquescence in Amino-Alcohol Intermediates Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary
You are likely accessing this guide because your batch of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol (an intermediate often associated with the synthesis of β3-adrenergic agonists like Mirabegron) has transitioned from a solid to a sticky gum or oil upon exposure to ambient air.
This molecule possesses a "perfect storm" of hygroscopic features: a primary amine, a secondary alcohol, and a flexible ether linkage. When formed as a Hydrochloride (HCl) salt, the high aqueous solubility and hydrogen-bonding potential often lead to deliquescence (absorbing moisture until it dissolves in it).
This guide provides immediate remediation for compromised batches and long-term engineering strategies to develop a stable, non-hygroscopic salt form.
Part 1: Emergency Triage – Recovering a "Sticky" Batch
Issue: The material has deliquesced into a gum/oil during filtration or weighing. Objective: Restore the material to a handleable solid state without degradation.
Q: My filter cake turned into a paste within minutes. How do I save it?
A: Do NOT attempt to dry it in a standard oven. You must break the hydration shell using an azeotropic solvent exchange.
Protocol: The "Rescue" Wash
-
Re-dissolution: Dissolve the gummy residue immediately in a minimum volume of anhydrous Ethanol (EtOH) or Methanol (MeOH) .
-
Azeotropic Drying: Add a co-solvent capable of forming a water azeotrope (e.g., Toluene or 2-MeTHF ).
-
Rotary Evaporation: Strip the solvent at 40°C under high vacuum. Repeat the Toluene addition/stripping 2-3 times. This physically carries entrained water out of the lattice.
-
Anti-Solvent Crash: Once the material is a dry foam, redissolve in minimal EtOH and slowly add MTBE (Methyl tert-butyl ether) or n-Heptane under vigorous stirring to precipitate a fresh solid.
-
Isolation: Filter under a blanket of Nitrogen or Argon.
Technical Insight: The "gum" phase is often an amorphous solid dispersion of water and salt. Standard heating merely lowers the viscosity of the gum. Azeotropic removal is the only way to chemically dehydrate the system at mild temperatures [1].
Part 2: Root Cause Analysis
Q: Why is the HCl salt so unstable?
A: The lattice energy of the HCl salt is insufficient to overcome the hydration energy.
The 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol molecule has a high propensity for hydrogen bonding.
-
Chloride Ion (Cl⁻): A small, hard anion with high charge density. It acts as a strong H-bond acceptor for atmospheric water.
-
Amorphous Formation: If the salt precipitates too quickly (kinetic trapping), it forms an amorphous solid. Amorphous solids have higher free energy and surface area than crystals, making them kinetic sponges for moisture [2].
The Fix: We must replace the counter-ion (Cl⁻) with a larger, organic anion that packs more efficiently and offers less "space" for water molecules to intercalate.
Part 3: The Permanent Fix – Salt Selection Strategy
Objective: Engineer a new salt form with lower hygroscopicity.
Q: Which counter-ion should I switch to?
A: Move from Inorganic (HCl/HBr) to Organic Dicarboxylic Acids.
Based on the structural analogs (Phenylpropanolamine derivatives), the following anions have a high probability of forming non-hygroscopic, crystalline lattices:
| Counter-Ion | pKa (Acid) | Risk Profile | Predicted Outcome |
| Fumarate | 3.03, 4.44 | Low | High Success. Forms robust H-bond networks (carboxylate-to-amine) that exclude water. Often forms 2:1 (Base:Acid) or 1:1 salts. |
| Succinate | 4.21, 5.64 | Low | Moderate Success. Similar to fumarate but more flexible carbon chain; may have lower melting points. |
| Tartrate | 2.98, 4.34 | Low | High Success. Historically used for phenylpropanolamine (e.g., PPA Bitartrate). Excellent for resolving chiral centers if needed [3]. |
| Benzoate | 4.20 | Low | Good Alternative. The aromatic ring of benzoate can π-stack with the benzyloxy group of your molecule, aiding stability. |
Workflow: The Salt Screening Decision Tree
The following diagram illustrates the logical flow for selecting and validating a new salt form.
Figure 1: Logical workflow for screening and validating alternative salt forms to replace hygroscopic HCl salts.
Part 4: Crystallization Engineering
Q: I switched to Fumarate, but it’s still sticky. Why?
A: You likely isolated an amorphous form or trapped solvent. You must force crystallization.
Amorphous salts retain the hygroscopic nature of the free base. You need a crystalline lattice to lock the molecule in a stable state.
Protocol: Anti-Solvent Crystallization (Vapor Diffusion Method) Use this for initial seed generation if direct precipitation fails.
-
Inner Vial: Dissolve 100 mg of your salt (e.g., Fumarate) in the minimum amount of Methanol (good solubility). Place this in a small open vial.
-
Outer Chamber: Place the small vial inside a larger jar containing TBME or Ethyl Acetate (poor solubility).
-
Seal & Wait: Seal the outer jar. The anti-solvent vapors will slowly diffuse into the methanol, gently lowering solubility and promoting the growth of high-quality crystals rather than rapid precipitation of amorphous powder.
-
Seeding: Once you have crystals from this method, use them to "seed" your larger batch reactor.
Part 5: Handling & Storage FAQs
Q: What are the mandatory storage conditions?
A: Until a stable polymorph is validated, treat the material as Class 4 Hygroscopic .
-
Container: Amber glass with a Teflon-lined cap. Do not use standard plastic snap-caps (permeable to moisture over time).
-
Headspace: Flush with Argon (heavier than air) before sealing. Nitrogen is acceptable but Argon is superior for static storage.
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or P2O5 sachets.
-
Weighing: If the salt is critical, weigh it inside a glove bag or glove box maintained at <10% RH.
Q: How do I measure hygroscopicity accurately?
A: Dynamic Vapor Sorption (DVS). Do not rely on visual inspection. Run a DVS cycle:
-
Cycle: 0% RH → 90% RH → 0% RH at 25°C.[1]
-
Target: A viable pharmaceutical salt should show <2% mass gain at 80% RH [4].
-
Hysteresis: If the desorption curve (going down) does not match the adsorption curve (going up), you have formed a hydrate. This is a stability risk.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.
-
Datta, S., & Grant, D. J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57.
-
Newman, A. (2013). Pharmaceutical Crystallization: Science and Applications. Wiley.[2]
Sources
Optimization of reaction temperature for 3-benzyloxy phenylpropanolamine synthesis
Topic: Optimization of Reaction Temperature & Stereochemical Control Ticket ID: #OPT-3BPP-TEMP Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The Thermodynamic vs. Kinetic Landscape
Welcome to the technical support center. You are likely synthesizing 3-benzyloxy phenylpropanolamine (a key intermediate for Metaraminol) via the Henry Reaction (Nitroaldol) followed by reduction.
The most common failure mode in this synthesis is treating temperature merely as a "rate accelerator." In this specific pathway, temperature is a stereochemical switch .
-
The Critical Insight: The formation of the nitro-alcohol intermediate (1-(3-(benzyloxy)phenyl)-2-nitropropan-1-ol) is reversible.
-
Low Temperature (< 0°C): Favors Kinetic Control . With chiral catalysts (e.g., Cu-ligand complexes), this locks in the desired enantioselectivity before the reverse reaction can scramble the stereocenters.
-
High Temperature (> 25°C): Favors Thermodynamic Control and the Retro-Henry Reaction . This leads to racemization and a poor diastereomeric ratio (dr), often favoring the unwanted threo isomer or degrading yield.
-
Visualizing the Failure Points (Pathway Analysis)
The following diagram illustrates where temperature deviations cause specific chemical failures in your workflow.
Figure 1: Reaction pathway showing temperature-dependent bifurcation points. High temperatures trigger Retro-Henry reactions (step 1) or unwanted deprotection (step 2).
Troubleshooting Guide & FAQs
Issue A: "My diastereomeric ratio (dr) is poor (High Threo content)."
Diagnosis: You likely ran the Henry reaction (Step 1) at room temperature or allowed an exotherm to spike the internal temperature. The Science: The Henry reaction is an equilibrium process. The erythro (anti) isomer is often the kinetic product, while the threo (syn) isomer is thermodynamically more stable in certain solvent systems. Heat accelerates the equilibration toward the thermodynamic mix.
Q: What is the optimal temperature window for the Henry step? A: For high erythro selectivity (precursor to Metaraminol), maintain the reaction between -10°C and 0°C .
-
Protocol Adjustment: Pre-cool your solvent (THF or Ethanol) and nitroethane before adding the base/catalyst. Use a jacketed reactor or cryostat. Do not rely on an ice bath for scales >10g, as exotherms are harder to control.
Q: Can I heat it up at the end to "finish" the reaction? A: No. Unlike standard alkylations, heating the Henry product often triggers a Retro-Henry reaction, breaking the C-C bond you just formed and returning to the aldehyde starting material. Quench the reaction cold (e.g., with dilute acetic acid) immediately upon completion.
Issue B: "I am losing the benzyl protecting group during reduction."
Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C + H2) at elevated temperatures or pressures. The Science: Benzyl ethers are labile to hydrogenolysis. While this is useful for the final step (making Metaraminol), premature deprotection exposes the phenol, which can interfere with purification or subsequent steps.
Q: How do I reduce the nitro group without cleaving the benzyl ether? A: You have two temperature-optimized options:
-
Chemical Reduction (Recommended): Use Lithium Aluminum Hydride (LAH) in THF.
-
Temp: Reflux is acceptable here (60°C) because LAH does not cleave benzyl ethers under standard reflux conditions.
-
-
Selective Hydrogenation: Use Raney Nickel or Pt/C instead of Pd/C.
Issue C: "The reaction stalls at 50% conversion."
Diagnosis: In the Henry reaction, this is often due to water contamination or "stalling equilibrium" rather than low temperature.
Q: Should I increase the temperature to push conversion? A: Proceed with caution. Increasing T from 0°C to 20°C may push conversion but will degrade your dr.
-
Better Solution: Add a molecular sieve (3Å or 4Å) to the reaction mixture. Removing water shifts the equilibrium toward the nitro-alcohol product without requiring heat, preserving your stereochemistry.
Optimized Experimental Protocol
Based on stereoselective synthesis of Metaraminol precursors [1][2].
Step 1: Asymmetric Henry Reaction (Kinetic Control)
-
Reagents: 3-Benzyloxybenzaldehyde (1.0 eq), Nitroethane (5.0 eq), Copper(II) Acetate/Ligand Catalyst (5 mol%).
-
Solvent: Ethanol or THF (Anhydrous).
-
Temperature Setpoint: -5°C .
-
Setup: Charge reactor with aldehyde and catalyst in ethanol. Cool to -5°C .
-
Addition: Add nitroethane slowly to maintain internal temp < 0°C.
-
Base Addition: Add DIPEA or TEA dropwise. Critical: Monitor internal temp. Do not exceed 2°C.
-
Incubation: Stir at -5°C to 0°C for 24-48 hours.
-
Quench: Quench with dilute acid while cold. Do not allow the mixture to warm up before the base is neutralized.
Step 2: Reduction to Amino Alcohol
-
Reagents: Nitro-alcohol intermediate, LAH (3.0 eq).
-
Solvent: Dry THF.
-
Temperature Setpoint: 0°C start
60°C reflux .
-
Setup: Suspend LAH in THF at 0°C .
-
Addition: Add nitro-alcohol solution dropwise. (Exothermic! Keep T < 10°C).
-
Reaction: Once addition is complete, warm to room temp, then heat to reflux (60-65°C) for 3 hours to ensure complete reduction of the nitro group.
-
Note: The benzyl group is stable at 65°C in LAH/THF.
-
-
Workup: Fieser workup (Water, 15% NaOH, Water) at 0°C .
Data Summary: Temperature Impact[2][3][4][5][6]
| Parameter | Condition A (Cold) | Condition B (Ambient) | Condition C (Hot) |
| Temperature | -10°C to 0°C | 20°C to 25°C | > 50°C |
| Reaction Type | Kinetic Control | Mixed Control | Thermodynamic Control |
| Stereoselectivity (dr) | High (favors erythro)* | Moderate/Low | Low (Racemized) |
| Benzyl Stability | Excellent | Excellent | Risk (if Hydrogenation used) |
| Primary Risk | Slow reaction rate | Lower diastereomeric purity | Retro-Henry / Decomposition |
*Note: High erythro selectivity assumes the use of a chiral ligand (e.g., Cinchona alkaloid derivatives) [3].
References
-
Process for the preparation of Metaraminol. US Patent 10,087,136 B2. (2018). Describes the specific copper-catalyzed Henry reaction and temperature management for the 3-benzyloxy intermediate. Link
-
Process for the preparation of metaraminol. EP Patent 3,199,516 B1. (2019). Details the stereoselective synthesis and the impact of temperature on the nitroaldol equilibrium. Link
-
Stereoselective synthesis of chiral amino alcohols via Henry reaction. Chemical Reviews, 116(14), 8173-8226. Provides mechanistic grounding for the retro-Henry risk at elevated temperatures. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol and Comparative Analytical Techniques
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol, a molecule of interest in medicinal chemistry.[1] We will explore its predicted fragmentation patterns, offer a detailed experimental protocol for its analysis, and compare the utility of mass spectrometry with other analytical techniques for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern analytical methodologies.
Introduction to 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol and the Imperative of Structural Verification
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol is a beta-amino alcohol derivative. The presence of two chiral centers at the C1 and C2 positions of the propanol chain means the molecule can exist as four possible stereoisomers.[1] Its structure, featuring a benzyloxy-substituted phenyl ring, a hydroxyl group, and an amino group, presents a unique fragmentation profile in mass spectrometry. Understanding this profile is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[2] Its high sensitivity and specificity make it an indispensable tool in pharmaceutical analysis. This guide will focus on electrospray ionization (ESI) followed by collision-induced dissociation (CID) in a tandem mass spectrometer, a common setup for the analysis of polar molecules like the one .
Predicted Mass Spectrometry Fragmentation Patterns
Upon subjecting the [M+H]+ ion to CID, we anticipate several key fragmentation pathways:
-
Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of water (18.0106 Da).[4][5][6][7] For 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol, this would result in a fragment ion at m/z 240.1383.[3] This dehydration is a charge-remote fragmentation.[8]
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.[6][7][9] This would lead to the formation of a resonance-stabilized iminium ion. Cleavage between C1 and C2 would result in two possible charged fragments. If the charge is retained on the nitrogen-containing fragment, we would expect an ion at m/z 44.0495 (CH3-CH=NH2+). The corresponding larger fragment containing the benzyloxy-phenyl group would have a neutral mass of 214.0994 Da.
-
Benzylic Cleavage: The benzyloxy group provides a site for facile cleavage. The bond between the benzyl group and the ether oxygen can cleave, leading to the formation of a stable benzyl cation (C7H7+) or, more likely, a tropylium ion through rearrangement, which gives a strong signal at m/z 91.0548.[10][11][12][13] This is a very common and diagnostically significant fragmentation for compounds containing a benzyl moiety.[14]
-
Cleavage of the C-O Bond: The bond between the phenyl ring and the ether oxygen can also cleave, although this is generally less favorable than benzylic cleavage.
Based on these principles, the most abundant fragment ions in the MS/MS spectrum of [M+H]+ are predicted to be m/z 240.1383 (loss of water) and m/z 91.0548 (tropylium ion). The relative abundance of these ions will depend on the collision energy used.
Proposed Fragmentation Pathway Diagram
Caption: Proposed major fragmentation pathways for protonated 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a detailed, step-by-step methodology for acquiring a high-quality tandem mass spectrum of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in protonation.
Instrumentation and Parameters
-
Mass Spectrometer: A triple quadrupole or a quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ESI.
-
Infusion: The working solution is infused directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
MS1 Scan: Acquire a full scan MS1 spectrum to confirm the presence of the [M+H]+ ion at m/z 258.15.
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
MS2 Scan (Product Ion Scan): Select the [M+H]+ ion (m/z 258.15) as the precursor ion for fragmentation.
-
Collision Gas: Argon
-
Collision Energy: Ramp the collision energy from 10 to 40 eV to observe the formation and relative intensities of different fragment ions. This allows for the construction of a breakdown curve, providing deeper insight into the fragmentation energetics.
-
Scan Range: m/z 40-260
-
Data Analysis
-
Identify the precursor ion in the MS1 spectrum.
-
Analyze the MS2 spectrum to identify the major fragment ions.
-
Propose structures for the observed fragment ions and rationalize their formation based on known fragmentation mechanisms.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical techniques. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for the analysis of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Molecular weight and elemental composition (High-Res MS). Structural information from fragmentation patterns. | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Presence of specific functional groups. |
| Sensitivity | Very high (picomole to femtomole range). | Relatively low (micromole to millimole range). | Moderate (microgram to milligram range). |
| Sample Requirement | Very small amounts (µg to ng). | Larger amounts (mg). | Moderate amounts (mg). |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per experiment). | Fast (minutes per sample). |
| Structural Isomer Differentiation | Can differentiate isomers based on fragmentation patterns, but can be challenging for stereoisomers. | Excellent for differentiating structural isomers and stereoisomers. | Can sometimes differentiate isomers, but often with overlapping signals. |
| Hyphenation | Easily coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis. | Can be coupled with LC (LC-NMR), but less common and more complex. | Not typically hyphenated with chromatography for routine analysis. |
Conclusion
The mass spectrometric analysis of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol, guided by a sound understanding of fundamental fragmentation principles, provides critical information for its structural confirmation. The predicted fragmentation pattern, dominated by the loss of water and the formation of a tropylium ion, offers a unique fingerprint for its identification. While mass spectrometry excels in sensitivity and speed, a complete structural elucidation, particularly for distinguishing stereoisomers, necessitates the complementary information provided by NMR spectroscopy. The judicious application of these techniques in concert will empower researchers to confidently characterize this and other novel chemical entities.
References
-
Voinov, V. G., & Laskin, J. (2015). Dissociation Chemistry of Protonated α-, β- and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(12), 2058–2066. [Link]
-
Allesch, M., et al. (2021). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. Journal of the American Chemical Society, 143(39), 16035–16046. [Link]
-
mzCloud. (2015). L(-)-2-Amino-3-phenyl-1-propanol. [Link]
-
PubChem. 2-Amino-1-phenylpropan-1-ol hydrochloride. [Link]
-
PubChem. 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... [Link]
-
Gucinski, A. C., & Turecek, F. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 22(8), 1437–1448. [Link]
-
OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]
-
General Fragmentation Modes. (n.d.). [Link]
-
PubChem. (1S)-2-amino-1-phenylpropan-1-ol. [Link]
-
Anax Laboratories. (n.d.). (1S,2R)-2-amino-1-phenylpropan-1-ol. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 227-256. [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
SpectraBase. (n.d.). 2-Amino-3-methoxy-1-phenyl-1-propanol. [Link]
-
American Chemical Society. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1576-1583. [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
Vèkey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 115(18), 8177-8185. [Link]
-
YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. [Link]
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- 2. scienceready.com.au [scienceready.com.au]
- 3. PubChemLite - 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride (C16H19NO2) [pubchemlite.lcsb.uni.lu]
- 4. Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters - PMC [pmc.ncbi.nlm.nih.gov]
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In-Depth Comparison Guide: Solid-State Analysis of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
The following guide provides an in-depth technical comparison and analysis of the solid-state properties of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol , a critical pharmaceutical intermediate and structural analog to sympathomimetic amines like Metaraminol and Phenylpropanolamine.[1]
Executive Summary
In the development of sympathomimetic drugs, the precise characterization of intermediates is as critical as the final API. 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol (hereafter referred to as Compound A ) serves as a lipophilic precursor to Metaraminol.[1] Its solid-state form dictates processability, stability, and the stereochemical integrity of the final product.
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) profile of the crystalline free base (The "Product") against its primary alternatives: the Amorphous Form and the Hydrochloride Salt .[1] We demonstrate why SC-XRD is the non-negotiable standard for validating the absolute configuration (1R, 2S) and why the crystalline free base offers a superior stability profile compared to the amorphous state for intermediate storage.
The Product: Crystalline Free Base Analysis
Structural Causality & Methodology
The "Product" in this analysis is the stable crystalline form of the free base.[1] Unlike the amorphous alternative, the crystalline form locks the molecule into a low-energy conformation, minimizing degradation pathways such as oxidation of the benzylic ether or racemization at the chiral centers.
Why SC-XRD? While NMR confirms connectivity, only SC-XRD provides direct visualization of the absolute stereochemistry and the intermolecular hydrogen bonding network that governs physical stability.[1]
Experimental Workflow
The following workflow ensures the isolation of diffraction-quality crystals, a common bottleneck in amino-alcohol characterization.
Figure 1: Optimized workflow for structural determination of Compound A. Vapor diffusion is selected over evaporation to control nucleation rates for the lipophilic benzyloxy derivative.[1]
Comparative Performance Analysis
This section objectively compares the crystalline free base (The Product) against key alternatives encountered during development.
Scenario A: Crystalline Free Base vs. Amorphous Form
The amorphous form often results from rapid precipitation or lyophilization.[1] While it offers higher apparent solubility, it poses significant stability risks.
| Feature | Crystalline Free Base (Product) | Amorphous Form (Alternative) | Implication for Development |
| Thermodynamic Stability | High. Lattice energy stabilizes the molecule.[1] | Low. Metastable state prone to relaxation. | Crystalline form is preferred for bulk storage to prevent degradation. |
| Hygroscopicity | Low. Tightly packed lattice excludes water.[1] | High. High surface energy absorbs moisture. | Amorphous forms require stringent humidity control (desiccators). |
| Melting Point / Tg | Sharp endotherm (~92–98 °C typical) | Glass Transition (Tg) often < 50 °C | Low Tg in amorphous material leads to "stickiness" and processing failure.[1] |
| Solubility | Defined equilibrium solubility. | Kinetic supersaturation (transient).[1] | Amorphous is better for bioavailability but worse for process control. |
Scenario B: SC-XRD vs. Powder XRD (PXRD)
Why invest in Single Crystal analysis when Powder XRD is faster?
-
SC-XRD (The Gold Standard): Determines the absolute configuration (R/S) of the two chiral centers. For Compound A, confirming the erythro vs. threo relationship is vital for biological activity.
-
PXRD (The Alternative): Excellent for batch-to-batch consistency ("fingerprinting") but cannot solve the structure ab initio easily for flexible organic molecules without a reference model.
Scenario C: Free Base vs. Hydrochloride Salt
The benzyloxy group renders the molecule significantly more lipophilic than the parent Metaraminol.
-
Free Base: Crystallizes well from non-polar solvents (Hexane/Ether). Useful for purification before the final deprotection step.
-
HCl Salt: Highly water-soluble but often forms hydrates.[1] The salt is the preferred form for the final drug substance, but the free base crystal is the superior purification intermediate.
Detailed Experimental Protocols
Crystallization Protocol (Vapor Diffusion)
-
Objective: Grow single crystals suitable for X-ray analysis (>0.1 mm).
-
Solvent System: Solvent (Ethanol) / Anti-solvent (n-Hexane).
-
Procedure:
-
Dissolve 20 mg of Compound A in 0.5 mL of absolute ethanol in a small inner vial (GC vial).
-
Place the open inner vial inside a larger jar containing 5 mL of n-Hexane.
-
Seal the outer jar tightly.
-
Store at 4°C. The hexane vapor will slowly diffuse into the ethanol, lowering solubility and inducing nucleation over 48–72 hours.
-
Validation: Inspect crystals under polarized light. Sharp extinction indicates high crystallinity.
-
X-Ray Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Source: Mo K\alpha radiation (
Å). Note: Mo is preferred over Cu for this compound to minimize absorption effects from the phenyl rings while maintaining resolution. -
Temperature: 100 K (Cryostream). Cooling is mandatory to reduce thermal motion of the flexible benzyloxy chain.
-
Strategy:
-
Collect full sphere of data to maximize redundancy.
-
Resolution: Target 0.75 Å or better.
-
Refinement: Use SHELXL. Refine H-atoms on N and O freely if data quality permits, or use riding models with torsion refinement for the OH group.
-
-
Critical Check: The Flack Parameter . For a chiral synthesis, a Flack parameter near 0.0 (e.g.,
) confirms the absolute stereochemistry. A value of 1.0 indicates the inverted structure.[1]
Structural Decision Matrix
Use this logic flow to determine when to trigger full SC-XRD analysis for Compound A derivatives.
Figure 2: Decision matrix for solid-state characterization.[1] SC-XRD is reserved for new polymorph identification or initial structural validation.
References
- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience. (The foundational text for small molecule crystallography).
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative source on crystal forms and stability).[1][2]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Link
-
PubChem. (2025).[2] Metaraminol | C9H13NO2.[1][2] National Library of Medicine. (Source for structural analogs and physicochemical properties).[1][3][4][5][6][7][8][9][10] Link
-
Cambridge Crystallographic Data Centre (CCDC). Mercury Visualization Software & CSD. (Standard tool for visualizing H-bond networks in phenylpropanolamine derivatives). Link
Sources
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- 3. [11C]metaraminol, a false neurotransmitter: preparation, metabolite studies and positron emission tomography examination in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-2-氨基-3-苯基-1-丙醇 98%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
